molecular formula C16H18FNO3S B2485178 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034302-92-4

2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2485178
CAS RN: 2034302-92-4
M. Wt: 323.38
InChI Key: WFOUXMPEJMPWHT-UHFFFAOYSA-N
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Description

The synthesis and study of complex organic molecules like 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide are crucial in various fields including pharmaceuticals, materials science, and organic chemistry. These efforts contribute to understanding the molecule's structure, reactivity, and potential applications outside the scope of drug use and dosage.

Synthesis Analysis

Synthetic strategies for similar fluorophenyl-based acetamides often involve multi-step reactions, starting from basic building blocks like fluorinated benzene derivatives, thiophenes, and appropriate linkers or spacers. The synthesis may include steps like acylation, etherification, and amide formation, employing coupling agents such as EDCI/HOBt for amide bond formation (Xiong Jing, 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized using techniques like NMR (1H, 13C), IR spectroscopy, and sometimes X-ray crystallography. These methods provide insights into the arrangement of atoms, the presence of functional groups, and the stereochemistry of the molecule (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving similar molecules can include nucleophilic substitutions, electrophilic additions, and rearrangements depending on the functional groups present. The presence of a fluorophenyl group can influence the molecule's reactivity, making it a site for further functionalization or interaction with biological targets. The thiophene moiety also adds to the molecule's electronic properties, potentially affecting its chemical behavior (Yang Man-li, 2008).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c17-13-5-3-12(4-6-13)10-16(20)18-11-14(21-8-7-19)15-2-1-9-22-15/h1-6,9,14,19H,7-8,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOUXMPEJMPWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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